7-{(3-ethoxy-4-hydroxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
Overview
Description
7-{(3-ethoxy-4-hydroxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol is a useful research compound. Its molecular formula is C25H25N3O3 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.18959167 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Properties and Structural Characterization
A study by (Trávníček, Buchtík, & Němec, 2014) on Schiff bases derived from quinolinone reveals the significance of this compound in understanding fluorescent properties. This research focuses on the synthesis of a new type of Schiff bases, with various substituents affecting their structural orientation and non-covalent interactions. Their fluorescence properties were analyzed, highlighting the potential of these compounds in developing materials with specific optical characteristics.
Antimicrobial Activity
The antimicrobial properties of quinolinone derivatives are explored in a study by (Hagen et al., 1990). This research synthesizes a series of quinolones with specific substituents, noting one compound's exceptional potency against Gram-positive organisms. Such findings underscore the relevance of quinolinone derivatives in developing new antibacterial agents.
Cytotoxicity and Anti-Cancer Potential
The cytotoxicity of quinolinone derivatives against various cancer cell lines is discussed in a study by (Soural et al., 2006). This research synthesizes quinolinones with carboxyl groups and tests their efficacy against different cancer cell lines, providing insights into structure-activity relationships and potential applications in cancer therapy.
Photophysical Study and Thermal Stability
A study by (Padalkar & Sekar, 2014) examines the photophysical behavior of azole-quinoline-based fluorophores, including their thermal stability. This research is significant for understanding the emission properties of these compounds in various solvents, offering potential applications in materials science and photonics.
Synthesis of Functionalized Heterocyclic Compounds
The synthesis of various heterocyclic compounds derived from quinolinone is discussed in a study by (Waly & el-Ablack, 2015). This research explores the versatility of quinolinone derivatives in forming different heterocyclic structures, showcasing their potential in organic synthesis and drug design.
Properties
IUPAC Name |
7-[(3-ethoxy-4-hydroxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-4-31-21-14-18(11-13-20(21)29)23(28-22-7-5-6-15(2)26-22)19-12-10-17-9-8-16(3)27-24(17)25(19)30/h5-14,23,29-30H,4H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVXSAJIUCJTPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC(=N4)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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